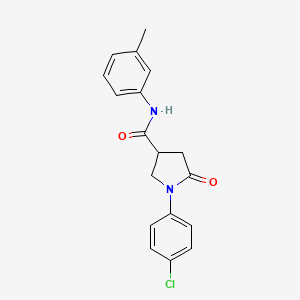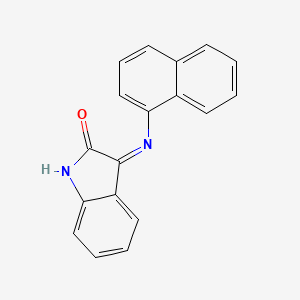![molecular formula C32H30Cl2N2O4 B15148583 N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis[2-(4-chloro-2-methylphenoxy)acetamide]](/img/structure/B15148583.png)
N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis[2-(4-chloro-2-methylphenoxy)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple phenoxy and acetamido groups, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Phenoxy Acetic Acid Derivatives: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions to form 4-chloro-2-methylphenoxyacetic acid.
Amidation Reaction: The phenoxyacetic acid derivative is then reacted with an amine derivative to form the corresponding amide.
Coupling Reactions: The final step involves coupling the amide with a biphenyl derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the amide groups, converting them into amines.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include various substituted phenoxy derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-CHLORO-2-METHYLPHENOXY)-N-{4’-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
MCPA: Another related compound, 2-methyl-4-chlorophenoxyacetic acid, used as a herbicide.
Butanoic Acid Derivatives: Compounds like 4-(4-chloro-2-methylphenoxy)butanoic acid share structural similarities.
Propriétés
Formule moléculaire |
C32H30Cl2N2O4 |
|---|---|
Poids moléculaire |
577.5 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-[4-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-methylphenyl]-2-methylphenyl]acetamide |
InChI |
InChI=1S/C32H30Cl2N2O4/c1-19-13-23(5-9-27(19)35-31(37)17-39-29-11-7-25(33)15-21(29)3)24-6-10-28(20(2)14-24)36-32(38)18-40-30-12-8-26(34)16-22(30)4/h5-16H,17-18H2,1-4H3,(H,35,37)(H,36,38) |
Clé InChI |
WWMGSKCYNWMLMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C)C)NC(=O)COC4=C(C=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B15148503.png)
![N'-[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]-4-methoxybenzohydrazide](/img/structure/B15148506.png)
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B15148507.png)
![N-[4-(benzyloxy)phenyl]-N'-(1-phenylethyl)butanediamide](/img/structure/B15148511.png)

![N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B15148515.png)
![2-(3,5-dimethylphenoxy)-1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B15148517.png)
![4,5,6,7-tetraphenyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione](/img/structure/B15148527.png)
![3-[1,3-Dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]-4-methylbenzoic acid](/img/structure/B15148532.png)
![4-[(E)-[(4-bromophenyl)imino]methyl]-N,N-diethylaniline](/img/structure/B15148544.png)

![2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine](/img/structure/B15148568.png)

![N-benzyl-N'-[(5-methylfuran-2-yl)methyl]pentanediamide](/img/structure/B15148590.png)
